molecular formula C10H8FNO B8202367 (8-Fluoroquinolin-5-yl)methanol

(8-Fluoroquinolin-5-yl)methanol

Cat. No.: B8202367
M. Wt: 177.17 g/mol
InChI Key: VGKJQGDJDGMYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Fluoroquinolin-5-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound widely studied for its coordination chemistry and biological activity. The compound features a fluorine atom at the 8-position of the quinoline ring and a hydroxymethyl (-CH$_2$OH) group at the 5-position. Quinoline derivatives, particularly those substituted at the 8-position, are known for their ability to form stable metal complexes, which have applications in antimicrobial agents, organic electronics, and catalysis .

Properties

IUPAC Name

(8-fluoroquinolin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKJQGDJDGMYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoroquinolin-5-yl)methanol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. Cyclization and cycloaddition reactions are also employed to introduce the fluorine atom into the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Techniques such as nucleophilic displacement of fluorine atoms and cross-coupling reactions are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (8-Fluoroquinolin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline aldehydes, ketones, and various substituted quinoline derivatives .

Scientific Research Applications

(8-Fluoroquinolin-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-5-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C${10}$H$8$FNO 177.16 F at 8, -CH$_2$OH at 5 Metal chelation, antimicrobial
(8-Bromoquinolin-4-yl)methanol C${10}$H$8$BrNO 238.08 Br at 8, -CH$_2$OH at 4 Higher molecular weight, irritant
(5-Fluoroisoquinolin-8-yl)methanol C${10}$H$8$FNO 177.18 F at 5, -CH$_2$OH at 8 (isoquinoline) Structural isomer, distinct coordination sites
5-Chloroquinolin-8-ol C$9$H$6$ClNO 195.61 Cl at 5, -OH at 8 Phthalocyanine synthesis
8-Fluoroquinolin-4-ol C$9$H$6$FNO 163.15 F at 8, -OH at 4 Smaller, polar hydroxyl group

Key Observations:

Substituent Position and Electronic Effects: Fluorine at the 8-position (as in the target compound) exerts a strong electron-withdrawing effect, stabilizing the quinoline ring and enhancing its ability to coordinate with metal ions . The hydroxymethyl group at the 5-position in the target compound offers greater solubility in polar organic solvents compared to hydroxyl (-OH) analogs like 8-Fluoroquinolin-4-ol .

Isoquinoline vs. Quinoline Scaffolds: (5-Fluoroisoquinolin-8-yl)methanol, an isoquinoline derivative, differs in ring geometry, altering metal-binding sites and biological target interactions compared to quinoline-based analogs .

Metal Coordination and Antimicrobial Activity

  • Target Compound: The 8-fluoro and 5-hydroxymethyl groups facilitate chelation of transition metals (e.g., Co$^{2+}$, Cu$^{2+}$), a property linked to antimicrobial activity in 8-hydroxyquinoline derivatives . Fluorination may enhance membrane permeability, improving efficacy against resistant strains .
  • 5-Chloroquinolin-8-ol: The chloro analog is used in phthalocyanine synthesis, where chlorine’s larger atomic radius compared to fluorine may influence ligand geometry and electronic properties in coordination complexes .

Pharmacological Potential

  • Fluorinated quinolines, such as the target compound, are explored in drug design for their improved metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs . In contrast, (8-Bromoquinolin-4-yl)methanol’s bromine substituent may limit its use due to toxicity concerns .

Biological Activity

(8-Fluoroquinolin-5-yl)methanol is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and biological properties. The structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C10H8FNO
Molecular Weight 179.18 g/mol
InChI Key VGKJQGDJDGMYBP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast and lung cancers. The compound induces apoptosis through oxidative stress mechanisms, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.

Case Study: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 25 µM, indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in DNA replication, disrupting the cell cycle in bacteria and cancer cells.
  • Oxidative Stress Induction: It increases oxidative stress levels, leading to apoptosis in cancer cells.
  • Receptor Interaction: Potential interactions with cellular receptors may modulate signaling pathways related to cell survival and proliferation.

Research Applications

This compound is being investigated for various applications:

  • Drug Development: Its unique properties make it a candidate for developing new antimicrobial and anticancer agents.
  • Biochemical Research: Used as a tool to study enzyme mechanisms and cellular responses to oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.